molecular formula C14H15BrN6O2S B2686438 8-bromo-3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 887864-62-2

8-bromo-3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2686438
CAS No.: 887864-62-2
M. Wt: 411.28
InChI Key: MORMHCVMEDBEBS-UHFFFAOYSA-N
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Description

8-bromo-3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential use as an intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting specific enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a purine derivative, followed by alkylation and subsequent functional group modifications to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is often scaled up from laboratory methods, with adjustments to accommodate larger volumes and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-bromo-3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

8-bromo-3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-bromo-3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. For instance, when used as an intermediate in drug synthesis, it may inhibit enzymes like DPP-4 by binding to their active sites, thereby modulating their activity. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 8-bromo-7-(2-butynyl)-3-methyl-1H-purine-2,6-dione
  • 8-bromo-7-(2-butyn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

What sets 8-bromo-3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart from similar compounds is its specific substituent pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in the synthesis of targeted therapeutic agents .

Properties

IUPAC Name

8-bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN6O2S/c1-8-4-5-16-13(17-8)24-7-3-6-21-9-10(18-12(21)15)20(2)14(23)19-11(9)22/h4-5H,3,6-7H2,1-2H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORMHCVMEDBEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCCCN2C3=C(N=C2Br)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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